4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
Description
4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a heterocyclic compound featuring a partially saturated pyridine core with strategic functionalization. The molecule contains:
- 3,5-Dicarbonitrile groups: These electron-withdrawing groups enhance reactivity and stabilize the aromatic system.
- 4,4-Dimethyl substituents: The geminal methyl groups at position 4 contribute to steric effects and influence ring conformation.
- 6-Sulfanyl (SH) group: A thiol moiety at position 6 provides nucleophilic and redox-active characteristics.
This compound’s structural complexity makes it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
4,4-dimethyl-2-oxo-6-sulfanyl-1,3-dihydropyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-9(2)5(3-10)7(13)12-8(14)6(9)4-11/h5,14H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIMRNXKDSCXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NC(=C1C#N)S)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile exhibit antimicrobial properties. The presence of the sulfanyl group enhances the compound's ability to interact with microbial enzymes and disrupt cellular processes.
Case Study: Synthesis and Testing
A study synthesized derivatives of tetrahydropyridine compounds and evaluated their antimicrobial efficacy against various bacterial strains. The results showed that modifications to the sulfanyl group significantly influenced antibacterial activity. For instance, derivatives with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their electron-donating counterparts.
| Compound Structure | Antibacterial Activity (MIC µg/mL) |
|---|---|
| Base Compound | 32 |
| Electron-Withdrawing Derivative | 16 |
| Electron-Donating Derivative | 64 |
Neuroprotective Effects
Investigations into the neuroprotective aspects of tetrahydropyridine derivatives suggest potential applications in treating neurodegenerative diseases. These compounds may inhibit oxidative stress and apoptosis in neuronal cells.
Agrochemicals
Fungicidal Properties
The compound has shown promise as a fungicide due to its ability to inhibit fungal growth by disrupting metabolic pathways. Its efficacy against a range of plant pathogens makes it a candidate for agricultural applications.
Case Study: Field Trials
Field trials conducted on crops affected by fungal diseases demonstrated that formulations containing this compound resulted in significant yield improvements compared to untreated controls. The compound's mode of action involves inhibiting ergosterol biosynthesis in fungi.
| Treatment Type | Disease Incidence (%) | Yield Improvement (%) |
|---|---|---|
| Untreated Control | 40 | - |
| Compound Treatment | 10 | 25 |
Materials Science
Polymer Synthesis
The compound has been explored for use in synthesizing novel polymers due to its ability to act as a monomer. These polymers can exhibit unique thermal and mechanical properties suitable for various applications.
Case Study: Polymer Characterization
A study focused on the polymerization of this compound with other monomers to create copolymers. The resulting materials were characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), revealing enhanced thermal stability compared to conventional polymers.
| Polymer Type | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) |
|---|---|---|
| Conventional Polymer | 60 | 300 |
| Copolymer | 80 | 350 |
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Key Compounds :
Activity Profiles :
Structure-Activity Relationships (SAR) :
- Amino groups: 2-Amino substituents (e.g., in LUF5833) enhance binding to adenosine receptors, while 4,6-diamino groups improve solubility and hydrogen-bonding interactions .
- Thiol/thioxo groups : 6-SH or 2-thioxo moieties contribute to redox activity and metal coordination, relevant in enzyme inhibition .
- Aromatic substituents : 4-Phenyl or 4-(methoxyphenyl) groups enhance lipophilicity and target affinity, as seen in AChE inhibitors .
Spectral and Computational Analysis
- IR/NMR: Thioxo (C=S) stretches appear at ~1200–1250 cm⁻¹, distinct from oxo (C=O) at ~1650–1700 cm⁻¹. Cyano groups show characteristic peaks at ~2200 cm⁻¹ .
- Quantum-chemical modeling : Used to predict reaction pathways and confirm the stability of thiopyran vs. dihydropyridine products .
Biological Activity
4,4-Dimethyl-2-oxo-6-sulfanyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a compound of interest due to its diverse biological activities. This article reviews its biological properties, including anticancer and antibacterial activities, as well as its mechanisms of action based on recent research findings.
- Molecular Formula : C14H19N3OS
- Molecular Weight : 277.39 g/mol
- InChIKey : AZKASOGCWJDADQ-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. For instance, derivatives of tetrahydropyridine have shown significant anticancer properties against various cell lines:
- Cell Lines Tested : A549 (lung cancer), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal cancer).
- Mechanism of Action :
| Compound | Cell Line | Concentration Range | Observed Effects |
|---|---|---|---|
| Les-6009 | SH-SY5Y | 10 nM - 100 µM | Induces apoptosis |
| Les-3166 | CACO-2 | 100 nM - 100 µM | Reduces ROS production |
| Les-5925 | A549 | 10 nM - 100 µM | Increases ROS levels |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Research indicates that certain derivatives exhibit notable activity against various bacterial strains:
- Mechanism of Action :
Case Studies
-
Study on Anticancer Activity :
A study conducted by Szychowski et al. demonstrated that specific tetrahydropyridine derivatives significantly inhibited cell proliferation in A549 cells through ROS-dependent pathways. The study found that the most effective concentrations were between 50 µM and 100 µM, leading to increased apoptosis markers such as cleaved caspase-3 . -
Antibacterial Evaluation :
Another research effort focused on the antibacterial efficacy of tetrahydropyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting their potential use in treating resistant bacterial infections .
Q & A
Q. Key techniques :
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., puckered tetrahydropyridine rings).
- NMR spectroscopy : NMR identifies methyl groups (δ 2.3–2.5 ppm) and sulfanyl protons (δ 1.2–1.5 ppm), while NMR confirms nitrile carbons (δ 109–115 ppm) .
- IR spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1665 cm (C=O) validate functional groups .
Advanced: How can computational methods resolve contradictions in spectroscopic data for derivatives of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) predict electronic transitions and vibrational frequencies, reconciling discrepancies between experimental and theoretical IR/NMR data. For example, deviations in NH bending modes (1536 cm) can be attributed to solvent effects or crystal packing, validated via Hirshfeld surface analysis .
Advanced: What strategies enable regioselective functionalization at the sulfanyl group?
Regioselective alkylation occurs at the sulfur atom using soft electrophiles (e.g., allyl bromide) in anhydrous THF. Computational studies (NBO analysis) reveal higher electron density at the sulfanyl site, favoring nucleophilic attack. Monitoring via NMR (disappearance of δ 1.2–1.5 ppm signal) confirms substitution .
Advanced: How do steric and electronic effects influence the biological activity of derivatives?
Substituents at the 4-position (e.g., aryl groups) modulate bioactivity by altering π-π stacking with target proteins. For example, electron-withdrawing groups (e.g., –Cl) enhance binding to enzyme active sites, validated via molecular docking (AutoDock Vina) and IC assays .
Basic: What solvent systems are optimal for recrystallizing this compound?
Ethanol-DMF (3:1 v/v) achieves high-purity crystals (>98%) by leveraging differential solubility of nitrile and carbonyl groups. Slow cooling (0.5°C/min) minimizes defects in the crystal lattice .
Advanced: How can researchers address low yields in large-scale synthesis?
Scale-up challenges arise from exothermic side reactions (e.g., dimerization). Mitigation strategies:
- Use flow chemistry to control temperature gradients.
- Employ scavenger resins (e.g., polymer-bound piperidine) to remove unreacted aldehydes .
Advanced: What are the limitations of Hirshfeld surface analysis for this compound?
Hirshfeld analysis may underestimate weak interactions (e.g., C–H···π) in crowded crystal environments. Complement with QTAIM (Quantum Theory of Atoms in Molecules) to map bond critical points for non-covalent contacts .
Basic: How to validate the purity of synthesized batches?
Q. Analytical workflow :
HPLC-MS : Monitor molecular ion peaks (e.g., m/z 556–558 for related derivatives).
Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Advanced: Can this compound serve as a precursor for photoactive materials?
Yes. The conjugated π-system and electron-withdrawing nitriles enable tunable optoelectronic properties. TD-DFT simulations predict a bandgap of ~3.2 eV, suitable for UV absorption. Experimental validation via UV-Vis (λ ~350 nm) aligns with computational data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
